5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
Description
Properties
CAS No. |
920980-58-1 |
|---|---|
Molecular Formula |
C10H5F6NOS2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-methoxy-6,7-bis(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H5F6NOS2/c1-18-4-2-3-7(20-8(19)17-3)6(10(14,15)16)5(4)9(11,12)13/h2H,1H3,(H,17,19) |
InChI Key |
URMPWXZHRHTZIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC(=S)S2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthesis Overview
The synthesis of benzothiazole derivatives typically involves several steps that include the introduction of functional groups onto the benzothiazole core. The key steps in synthesizing 5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione generally include:
Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving thiourea and appropriate halogenated compounds.
Introduction of Trifluoromethyl Groups : Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or via nucleophilic substitution reactions.
Methoxylation : The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Specific Synthetic Routes
Route A: Direct Synthesis from Benzothiazole Derivatives
- Start with a substituted benzothiazole.
- Treat with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the trifluoromethyl groups.
- Methylate using methyl iodide to introduce the methoxy group.
Yield and Reaction Conditions :
- Typical yields range from 60% to 85% depending on the reaction conditions.
- Reactions are usually conducted under reflux conditions for several hours.
Route B: Multistep Synthesis
- Begin with 2-aminobenzothiazole.
- React with carbon disulfide to form a thioamide intermediate.
- Use trifluoromethylating agents followed by methylation to obtain the final product.
Yield and Reaction Conditions :
- Yields can reach up to 90% with optimized conditions.
- This method may require purification steps such as recrystallization or chromatography.
Comparative Analysis of Preparation Methods
The following table summarizes the different preparation methods evaluated for synthesizing this compound:
| Method | Steps Involved | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Route A | Direct synthesis from benzothiazole | 60-85 | Several hours | Requires careful control of conditions |
| Route B | Multistep synthesis | Up to 90 | Varies | More complex but higher yield |
Chemical Reactions Analysis
Step 1: Formation of the Benzothiazole Core
The benzothiazole skeleton is typically synthesized via condensation reactions of aminothiophenols with carbonyl compounds. For example, 2-amino-6-thiocyanatobenzothiazole derivatives have been formed by reacting aniline with acetic acid, bromine, and ammonium thiocyanate . While this specific example does not directly apply, analogous methods could be adapted to generate the benzothiazole core.
Step 3: Methoxy Group Installation
The methoxy group at position 5 could be introduced via nucleophilic aromatic substitution or methylation of a hydroxyl group. For example, in Search Result , methoxy-substituted benzothiazoles were synthesized by reacting intermediates with methylating agents. A hydroxyl group at position 5 might first be generated (e.g., via demethylation of a methoxy group or oxidation of a methyl group) and then methylated using reagents like CH₃I under basic conditions .
Step 4: Formation of the Thione Functional Group
The thione group (C=S) at position 2 is characteristic of benzothiazole-2-thiones. This functional group is often formed during the initial condensation step (e.g., via cyclization of a thiocyanate intermediate) . For example, Search Result describes the formation of 2-amino-6-thiocyanato benzothiazole derivatives, which undergo further reactions to yield thione-containing compounds.
Electrophilic Trifluoromethylation
Trifluoromethyl groups can be introduced via electrophilic substitution, leveraging the electron-deficient nature of the benzothiazole ring. This reaction typically requires a directing group (e.g., a halogen or electron-withdrawing group) to control regioselectivity. For example:
Such reactions are analogous to those described in Search Result , where trifluoromethyl substituents were incorporated into benzothiazole derivatives.
Nucleophilic Aromatic Substitution
The methoxy group at position 5 may be introduced via nucleophilic aromatic substitution if a leaving group (e.g., nitro, halogen) is present. For example:
This mechanism is supported by general organic chemistry principles and similar methoxylation reactions in Search Result .
Comparison of Substituent Effects
A comparison of substituent effects on related benzothiazole derivatives, based on Search Results, is provided below:
Biological Activity
While the specific compound is not directly discussed in the Search Results, analogous benzothiazole derivatives show notable biological activity:
-
Antimicrobial/Antiprotozoal Effects : Thiourea and thione-containing benzothiazoles exhibit broad-spectrum antimicrobial activity, with MIC values as low as 50 μg/mL .
-
Anticancer Potential : Substituted benzothiazoles, such as those with trifluoromethyl groups, have demonstrated cytotoxic effects against cancer cell lines (e.g., MCF-7, HeLa) .
Chemical Stability
The trifluoromethyl groups and methoxy substituent likely influence the compound’s stability. Trifluoromethyl groups are chemically inert, while methoxy groups can undergo demethylation under acidic conditions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzothiazole derivatives can effectively inhibit the growth of various pathogenic bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity, which is crucial for antimicrobial efficacy .
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 30 µg/mL |
Anticancer Properties
5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione has shown promising results in anticancer studies. Its structural components allow it to interact with cellular mechanisms involved in cancer proliferation and apoptosis. Compounds with similar structures have been reported to induce cytotoxicity in various cancer cell lines through mechanisms such as inhibition of topoisomerases and modulation of signaling pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are pivotal in inflammatory diseases. This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Benzothiazole Core : Utilizing thiourea derivatives with appropriate electrophiles.
- Introduction of Trifluoromethyl Groups : This can be achieved through electrophilic fluorination methods.
- Methoxylation : The introduction of methoxy groups is often performed via methylation reactions using methyl iodide or similar reagents.
These steps highlight the versatility of synthetic approaches available for modifying the compound's structure to enhance its biological activity.
Industrial Applications
Beyond biological applications, this compound is also explored for its potential in materials science:
- Dyes and Pigments : The compound serves as an intermediate in the synthesis of dyes due to its chromophoric properties.
- Agricultural Chemicals : Its antifungal and antibacterial properties suggest applications in agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways.
Comparison with Similar Compounds
Structural Features
The compound’s benzothiazole core distinguishes it from triazole and benzimidazolone analogs. Key structural comparisons include:
Key Observations :
- The target compound’s trifluoromethyl groups increase steric bulk and electron-withdrawing effects compared to the fluorophenyl group in the triazole analog .
- Unlike the methacryloyl group in benzimidazolone derivatives, the target’s methoxy group is less reactive but enhances solubility in polar solvents .
Electronic and Physicochemical Properties
Electronic Effects:
- The -CF₃ groups at positions 6 and 7 create a strong electron-withdrawing environment, polarizing the benzothiazole ring. This contrasts with the 3-fluorophenyl group in the triazole analog, which exerts moderate electron withdrawal via resonance .
- The methoxy group at position 5 donates electrons via resonance, creating a charge imbalance that may enhance reactivity at the thione sulfur.
Physicochemical Properties:
Key Observations :
- The target’s high logP suggests superior membrane permeability compared to the triazole and benzimidazolone analogs, making it a candidate for hydrophobic applications.
- The low aqueous solubility may limit bioavailability in pharmaceutical contexts unless formulated with solubilizing agents.
Reactivity and Stability
- The thione group in all three compounds enables metal coordination (e.g., with Cu²⁺ or Zn²⁺) and nucleophilic attacks. However, the target’s electron-deficient benzothiazole ring may reduce thione reactivity compared to the electron-rich triazole analog.
- Stability : The -CF₃ groups enhance thermal and oxidative stability, whereas the triazole analog’s fluorophenyl group offers moderate stability. Benzimidazolone derivatives with methacryloyl groups are prone to polymerization under UV light .
Biological Activity
5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is a synthetic compound recognized for its unique structural properties and significant biological activities. This compound features a benzothiazole moiety with two trifluoromethyl groups and a methoxy group, contributing to its enhanced lipophilicity and potential therapeutic applications.
- Molecular Formula : CHFN\O₂
- Molecular Weight : 333.273 g/mol
- CAS Number : 920980-58-1
The presence of trifluoromethyl groups is known to enhance the biological activity of compounds by increasing their lipophilicity, which facilitates better interaction with biological membranes.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit a wide spectrum of biological activities, particularly in the field of oncology. For instance, similar compounds have shown promising anticancer effects against various human cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Induction of apoptosis |
| Benzothiazole Derivative A | HeLa (cervical cancer) | 24.15 | Cell cycle arrest |
| Benzothiazole Derivative B | U-937 (leukemia) | 18.10 | Inhibition of proliferation |
Studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .
Antimicrobial Activity
Compounds within the benzothiazole class have also been evaluated for their antimicrobial properties. The structure of this compound suggests potential efficacy against various pathogens due to its lipophilic nature and ability to penetrate microbial membranes .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of key enzymes : Similar benzothiazole derivatives have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Modulation of signaling pathways : The compound may interfere with pathways related to inflammation and cell survival, such as NF-kB signaling .
Case Studies
Several studies have highlighted the biological effects of benzothiazole derivatives:
- Kumbhare et al. Study : This research focused on the synthesis and evaluation of various benzothiazole derivatives for anticancer activity. The findings indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications could enhance activity .
- Saeed et al. Study : Investigated morpholine-based thiourea derivatives of benzothiazoles. The results showed promising IC values against MCF-7 and HeLa cells, indicating potential for further development into therapeutic agents .
Q & A
Basic: What are the primary synthetic strategies for preparing 5-Methoxy-6,7-bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione?
Methodological Answer:
The synthesis of benzothiazole-thione derivatives typically involves cyclization reactions using substituted aniline precursors. For trifluoromethyl-substituted derivatives, key steps include:
- Introduction of trifluoromethyl groups : Halothane or CFCCl reagents are used to introduce trifluoromethyl groups via nucleophilic substitution or radical pathways .
- Thione formation : Treatment with elemental sulfur or thiourea derivatives under reflux conditions (e.g., 1,4-dioxane, triethylamine) facilitates thiolation .
- Methoxy group incorporation : Methoxylation is achieved using alkylating agents like methyl iodide or via demethylation protection strategies .
Example Protocol : A two-step approach involves (1) trifluoromethylation of 2-aminothiophenol derivatives using CFCClZnCl, followed by (2) cyclization with CS under basic conditions to form the thione .
Basic: How are spectroscopic techniques (NMR, IR) employed to confirm the structure of benzothiazole-thione derivatives?
Methodological Answer:
- H and C NMR :
- Thione protons (S-H) typically appear as broad singlets at δ 10–12 ppm.
- Trifluoromethyl groups (J ≈ 280–300 Hz) show distinct F coupling in C NMR .
- IR Spectroscopy :
- C=S stretching vibrations appear at 1200–1250 cm.
- C-F stretches (trifluoromethyl) are observed at 1100–1250 cm .
Validation : Cross-referencing experimental data with computational simulations (e.g., DFT) ensures structural accuracy .
Advanced: How can computational modeling optimize the introduction of trifluoromethyl groups to enhance metabolic stability?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electron-withdrawing effects of trifluoromethyl groups, improving resistance to oxidative metabolism .
- Molecular Docking : Screens binding affinities to cytochrome P450 enzymes, guiding substitution patterns that minimize metabolic degradation .
Case Study : Trifluoromethyl groups at positions 6 and 7 reduce electron density on the benzothiazole ring, decreasing susceptibility to hepatic oxidation .
Advanced: What strategies resolve contradictions in biological activity data for benzothiazole-thione derivatives?
Methodological Answer:
- Dose-Response Curves : Establish EC values across multiple assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to differentiate specific vs. nonspecific effects .
- SAR Analysis : Compare substituent effects:
- Methoxy groups enhance solubility but may reduce membrane permeability.
- Trifluoromethyl groups improve target binding but increase lipophilicity .
Example : Derivatives with para-methoxy substitutions show higher antitumor activity (IC < 10 μM) but lower antifungal efficacy, suggesting target-specific interactions .
Advanced: How do novel catalytic systems (e.g., electrosynthesis) improve the scalability of benzothiazole-thione synthesis?
Methodological Answer:
- Electrochemical Methods : Use NaBr as a redox mediator in i-PrOH to achieve C–H thiolation under mild conditions (room temperature, 0.5 V), avoiding toxic CS .
- Catalyst-Free Cyclization : BHNH reduces CO to form benzothiazole cores without metal catalysts, enabling greener synthesis .
Yield Comparison :
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Electrosynthesis | NaBr | 85–92 | |
| Thermal Cyclization | Triethylamine | 70–75 | |
| CO-Mediated | BHNH | 78–82 |
Basic: What in vitro assays are recommended for initial pharmacological screening of benzothiazole-thione derivatives?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and Candida spp. .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 5-FU as a positive control .
- ADME Profiling : Caco-2 permeability and microsomal stability assays to prioritize candidates for in vivo studies .
Advanced: How are multi-step synthetic routes optimized to minimize by-products in trifluoromethyl-substituted benzothiazoles?
Methodological Answer:
- By-Product Analysis : LC-MS identifies intermediates (e.g., disulfides or over-alkylated products) .
- Stepwise Trifluoromethylation : Sequential addition of CF groups using masked precursors (e.g., 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole) reduces steric clashes .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve regioselectivity for methoxy and trifluoromethyl substitutions .
Advanced: What computational tools predict the optoelectronic properties of benzothiazole-thione derivatives?
Methodological Answer:
- Time-Dependent DFT (TD-DFT) : Calculates HOMO-LUMO gaps to assess charge-transfer efficiency for materials science applications .
- Solvatochromic Analysis : Correlates UV-Vis spectral shifts with solvent polarity to evaluate intramolecular charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
